molecular formula C16H15N3OS B1302033 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 306936-82-3

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1302033
CAS No.: 306936-82-3
M. Wt: 297.4 g/mol
InChI Key: VSTBONUOIOMHSE-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the 1,2,4-triazole family, a class of heterocyclic compounds recognized for their significant and diverse biological activities, which include antimicrobial, antifungal, anticancer, and anticonvulsant properties . The core 1,2,4-triazole structure is known to be pharmacologically important, and derivatives are frequently explored in medicinal chemistry for developing novel therapeutic agents . The specific structure of this compound features a benzyloxyphenyl substituent, which may influence its lipophilicity and interaction with biological membranes or protein targets. Like related 1,2,4-triazole-3-thiols, this compound is of particular interest in coordination chemistry. It can act as a versatile ligand, coordinating to various metal ions (e.g., Ni(II), Cu(II), Zn(II)) through sulfur and nitrogen atoms to form stable chelate complexes . These complexes are often investigated for their unique chemical, catalytic, and potential pharmacological properties . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a precursor for developing more complex heterocyclic systems. FOR RESEARCH USE ONLY (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-17-18-16(21)19(12)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTBONUOIOMHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370754
Record name 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-82-3
Record name 2,4-Dihydro-5-methyl-4-[4-(phenylmethoxy)phenyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the benzyloxy group.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, affecting their function. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Structure : Features a methoxy group instead of benzyloxy at the para position of the phenyl ring.
  • Synthesis : Prepared via cyclization of acylated hydrazinecarbothioamide intermediates, with S-alkylation steps using cesium carbonate .
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Structure : Contains a trimethoxyphenyl group at position 5.
  • Activity : Trimethoxy substitutions are associated with enhanced interaction with aromatic protein pockets, as seen in enzyme inhibitors .
  • Comparison : The trimethoxy group increases steric bulk and electron density compared to the benzyloxy group, possibly altering binding affinities in biological targets.
5-{[4-(tert-Butyl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thione
  • Structure: Incorporates a tert-butylphenoxy moiety.
  • Impact : The tert-butyl group introduces significant hydrophobicity and steric hindrance, which may improve metabolic stability but reduce solubility .
5-[4-(Benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • Structure : Differs from the target compound by replacing the methyl group at position 5 with a phenyl group.
  • Properties : The phenyl substitution increases molecular weight (349.41 g/mol) and aromaticity, likely enhancing π-π stacking interactions in biological systems .
Antifungal and Antimicrobial Activity
  • Bromobenzylidene Derivative: 4-((4-Bromobenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol exhibits potent activity against Candida albicans (MIC: 7.8–62.5 µg/mL), attributed to the electron-withdrawing bromine enhancing electrophilic reactivity .
  • Target Compound : While direct antifungal data are unavailable, its benzyloxy group may similarly engage in hydrophobic interactions with microbial membranes.
Enzyme Inhibition
  • Trifluoromethyl Derivatives: Compounds like 4-amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol show inhibitory activity against SARS-CoV-2 main protease (IC₅₀ values in µM range) due to the electronegative CF₃ group stabilizing enzyme interactions .
  • Benzyloxy vs. Trifluoromethyl : The benzyloxy group in the target compound may offer less electronegativity but greater flexibility for binding pocket accommodation.
Corrosion Inhibition
  • Dimethylamino Derivative: 4-{[4-(Dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol demonstrates corrosion inhibition for maraging steel in HCl, achieving ~90% efficiency at 500 ppm via adsorption on metal surfaces .
  • Target Compound : The benzyloxy group could similarly adsorb onto metal surfaces, though its efficacy would depend on substituent polarity and electron density.

Biological Activity

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 306936-82-3) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzyloxy group, a triazole ring, and a thiol group. These characteristics suggest potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OS. The compound's structure can be represented as follows:

Canonical SMILES : CC1=NNC(=S)N1C2=CC=C(C=C2)OCC3=CC=CC=C3

This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to:

  • Interaction with Enzymes : The triazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, modifying their function and influencing biological pathways.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study focusing on S-substituted derivatives demonstrated that compounds similar to this compound showed activity against various strains including Escherichia coli , Staphylococcus aureus , and Candida albicans . The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

  • Compounds bearing the triazole moiety have shown cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. In particular, certain derivatives demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal fibroblasts .
CompoundCell Line TestedEC50 (µM)
Compound AIGR3922.3 ± 2.5
Compound BMDA-MB-2319.7 ± 1.6
Compound CPanc-126.2 ± 1.0

This data illustrates the potential of triazole derivatives in targeting cancer cells selectively.

Structure-Biological Activity Relationship

The relationship between the chemical structure of triazole derivatives and their biological activity has been a focal point in research. Variations in substituents on the thiol group have shown that specific modifications can enhance antimicrobial and anticancer activities without significantly altering the overall efficacy of the compounds .

Case Studies

  • Antimicrobial Screening : In a study assessing various S-substituted derivatives of triazoles, it was found that compounds with specific substituents exhibited enhanced activity against resistant strains of bacteria and fungi.
  • Cytotoxicity Assays : Compounds derived from 1,2,4-triazole frameworks were tested against multiple cancer cell lines using MTT assays, revealing promising results in inhibiting cell proliferation.

Q & A

Q. What are the optimized synthetic routes for 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of intermediates such as 4-(benzyloxy)benzaldehyde with thiosemicarbazide derivatives. Key steps include:

  • Reaction Conditions: Use of ethanol or methanol as solvents under reflux, with acidic or basic catalysts (e.g., glacial acetic acid) to facilitate cyclization .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Advanced techniques like HPLC or continuous flow reactors may improve yield .
  • Yield Optimization: Substituent-sensitive steps (e.g., benzyloxy group stability) require controlled temperatures (60–80°C) and inert atmospheres .

Q. Table 1: Synthetic Conditions for Analogous Triazole Derivatives

StepReagents/ConditionsYield (%)Purity MethodReference
CyclizationEthanol, glacial acetic acid65–75Recrystallization
PurificationSilica gel chromatography80–85HPLC

Q. Which spectroscopic and computational techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry. Key signals include:
    • Thiol proton (δ 13.5–14.5 ppm, broad, exchangeable) .
    • Benzyloxy aromatic protons (δ 7.2–7.8 ppm) .
  • IR Spectroscopy: Stretching vibrations for C=S (1150–1250 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
  • X-ray Crystallography: Resolves tautomeric forms (thione vs. thiol) and confirms substitution patterns. Triazole ring planarity and dihedral angles with the benzyloxy group are critical .
  • Mass Spectrometry: ESI-MS (m/z 297.37 [M+H]⁺) validates molecular weight .

Q. What are the key physicochemical properties influencing reactivity and application?

Methodological Answer:

  • Solubility: Limited aqueous solubility (logP ~3.2) necessitates DMSO or DMF for biological assays. Enhanced via sulfonation or salt formation .
  • Acid/Base Stability: The thiol group (pKa ~8.5) is prone to oxidation; storage under N₂ with antioxidants (e.g., BHT) is recommended .
  • Thermal Stability: Decomposition above 250°C (TGA data) suggests suitability for high-temperature applications .

Advanced Research Questions

Q. How does the substitution pattern (e.g., benzyloxy, methyl) affect biological activity?

Methodological Answer:

  • Antimicrobial Activity: The benzyloxy group enhances lipophilicity, improving membrane penetration. Methyl substitution at position 5 reduces steric hindrance, increasing target binding (e.g., Candida albicans MIC: 7.8–62.5 µg/mL for brominated analogs) .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring increase antifungal potency, while bulky substituents reduce bioavailability .

Q. Table 2: Comparative Bioactivity of Triazole Derivatives

CompoundActivity (MIC, µg/mL)Target OrganismReference
4-(4-Bromophenyl)-analog7.8–62.5Candida albicans
4-Ethyl-5-(chlorophenoxy)-analog15.6–250Aspergillus niger

Q. What computational modeling approaches predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Models interactions with fungal CYP51 (lanosterol 14α-demethylase). The thiol group coordinates heme iron, while benzyloxy forms hydrophobic contacts .
  • DFT Studies: B3LYP/6-31G(d) level calculations reveal charge distribution; the sulfur atom in the thiol group acts as a nucleophile in enzyme inhibition .
  • MD Simulations: Predict stability of ligand-enzyme complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. What is the mechanistic role of this compound in corrosion inhibition for industrial alloys?

Methodological Answer:

  • Adsorption Mechanism: The compound chemisorbs onto steel surfaces via thiol and triazole groups, forming a protective monolayer. Electrochemical impedance spectroscopy (EIS) shows >90% inhibition efficiency in 1.5M HCl .
  • Potentiodynamic Polarization: Shifts corrosion potential (Ecorr) cathodically, indicating mixed-type inhibition. Adsorption follows the Langmuir isotherm .

Q. Table 3: Corrosion Inhibition Efficiency

SubstrateInhibitor Concentration (mM)Efficiency (%)Reference
Maraging Steel0.592.3
Carbon Steel1.088.7

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Discrepancies in MIC values often arise from variations in broth microdilution protocols (e.g., RPMI vs. Sabouraud media). CLSI guidelines must be followed .
  • Synergistic Studies: Combine with fluconazole to assess resistance reversal. Fractional Inhibitory Concentration Index (FICI) <0.5 indicates synergy .
  • Metabolite Profiling: LC-MS/MS identifies degradation products that may reduce efficacy .

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